6-methoxy-N-methylpyridine-2-carboxamide
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Overview
Description
6-Methoxy-N-methylpyridine-2-carboxamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position and a methyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-pyridinecarboxylic acid.
Amidation Reaction: The carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products include 6-methoxy-2-pyridinecarboxaldehyde or 6-methoxy-2-pyridinecarboxylic acid.
Reduction: The major product is 6-methoxy-N-methylpyridine-2-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-N-methylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurological pathways. The methoxy and carboxamide groups play a crucial role in binding to the active site of the target enzyme, thereby influencing its activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide group.
6-Methoxy-2-pyridinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
6-Methylpyridine-2-carboxamide: Similar in structure but without the methoxy group.
Uniqueness
6-Methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of both the methoxy and N-methylcarboxamide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
6-methoxy-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)6-4-3-5-7(10-6)12-2/h3-5H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGNLBYAPQHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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